molecular formula C4H12N2 B154525 1,2-Diethylhydrazine CAS No. 1615-80-1

1,2-Diethylhydrazine

Cat. No.: B154525
CAS No.: 1615-80-1
M. Wt: 88.15 g/mol
InChI Key: YCBOYOYVDOUXLH-UHFFFAOYSA-N
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Description

1,2-Diethylhydrazine is an organic compound with the molecular formula C₄H₁₂N₂. It is a member of the hydrazine family, characterized by the presence of two ethyl groups attached to the nitrogen atoms. This compound is known for its applications in various chemical reactions and industrial processes .

Mechanism of Action

The procarcinogen 1,2-dimethylhydrazine, after a series of metabolic reactions, finally reaches the colon, where it produces the ultimate carcinogen and reactive oxygen species (ROS), which further alkylate the DNA and initiate the development of colon carcinogenesis .

Safety and Hazards

1,2-Diethylhydrazine can affect you when breathed in and by passing through your skin. It should be handled as a carcinogen with extreme caution . Contact can irritate the skin and eyes. Breathing this compound can irritate the nose, throat, and lungs causing coughing, wheezing, and/or shortness of breath . High exposure to this compound can cause tremors and seizures . Severe poisoning may cause death . This compound may damage the liver and kidneys .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diethylhydrazine can be synthesized through several methods. One common method involves the reduction of azines with lithium aluminum hydride. This method provides good yields and involves the addition of ethylideneazine to a refluxing ether solution, followed by continuous stirring under reflux for eight hours .

Industrial Production Methods

Industrial production of this compound typically involves the ethylation of hydrazine derivatives. For example, 1,2-dibenzoylhydrazine can be ethylated and subsequently hydrolyzed to produce this compound .

Chemical Reactions Analysis

Types of Reactions

1,2-Diethylhydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Mercuric oxide in water.

    Reduction: Lithium aluminum hydride.

    Substitution: Various alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Azoparaffins.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Substituted hydrazine compounds.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethylhydrazine: This compound is similar in structure but has methyl groups instead of ethyl groups.

    1,1-Dimethylhydrazine:

Uniqueness

1,2-Diethylhydrazine is unique due to its specific ethyl groups, which impart different chemical reactivity and physical properties compared to its methyl-substituted counterparts. This uniqueness makes it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

1,2-diethylhydrazine
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InChI

InChI=1S/C4H12N2/c1-3-5-6-4-2/h5-6H,3-4H2,1-2H3
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InChI Key

YCBOYOYVDOUXLH-UHFFFAOYSA-N
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Canonical SMILES

CCNNCC
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Molecular Formula

C4H12N2
Record name HYDRAZINE, 1,2-DIETHYL-
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DSSTOX Substance ID

DTXSID1043754
Record name 1,2-Diethylhydrazine
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Molecular Weight

88.15 g/mol
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Physical Description

Hydrazine, 1,2-diethyl- is a solid., Colorless liquid; [HSDB]
Record name HYDRAZINE, 1,2-DIETHYL-
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Boiling Point

85.5 °C
Record name 1,2-DIETHYLHYDRAZINE
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Solubility

The hydrochloride is soluble in water and ethanol and slightly sol in acetone /1,2-Diethylhydrazine hydrochloride/, >10% in ethanol, >10% in ethyl ether, >10% in benzene, >10% in chloroform, Very soluble in benzene, ether, and ethanol.
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Density

0.797 AT 26 °C/4 °C/D
Record name 1,2-DIETHYLHYDRAZINE
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Vapor Pressure

69.3 [mmHg]
Record name 1,2-Diethylhydrazine
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Mechanism of Action

Chemical teratogens that require metabolism or bioactivation to electrophilic reactants include ... 1,2-diethylhydrazine. ... Most frequently it is the liver that produces a variety of electrophilic reactants that, like the alkylating agents, covalently bind to macromolecules.
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Color/Form

COLORLESS LIQUID

CAS No.

1615-80-1
Record name HYDRAZINE, 1,2-DIETHYL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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